molecular formula C8H12N2O2 B3157842 3-[(2-Furylmethyl)amino]propanamide CAS No. 853127-43-2

3-[(2-Furylmethyl)amino]propanamide

Cat. No.: B3157842
CAS No.: 853127-43-2
M. Wt: 168.19 g/mol
InChI Key: HOJDEFJNISXNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Furylmethyl)amino]propanamide” is a synthetic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It has attracted significant attention in the scientific community due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=COC(=C1)CNCCC(=O)N . This indicates that the compound contains a furylmethyl group attached to an amino group, which is in turn attached to a propanamide group.


Physical and Chemical Properties Analysis

Amides, including “this compound”, generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . The solubility of amides in water is usually high for those with five or fewer carbon atoms .

Scientific Research Applications

Root Growth-Inhibitory Activity

Research has demonstrated the potential of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, a class closely related to 3-[(2-Furylmethyl)amino]propanamide, in inhibiting root growth. These compounds showed potent root growth-inhibitory activity towards rape seedlings, indicating their potential use in agricultural applications (Kitagawa & Asada, 2005).

Anticonvulsant Studies

A study on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally similar to this compound, showed that these compounds have significant anticonvulsant effects in mice. They were found to be more potent than standard drugs like phenytoin and valproate in certain tests, suggesting a potential application in treating epilepsy (Idris, Ayeni, & Sallau, 2011).

Antibacterial and Antifungal Activity

Research into 3,3-diphenyl propanamide derivatives, which are structurally related to this compound, has shown that these compounds exhibit significant anthelmintic, antibacterial, and antifungal activities. This opens up possibilities for their use in developing new antimicrobial agents (Chaudhary et al., 2019).

Muscle Relaxant and Anticonvulsant Activities

N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, which are related to this compound, were evaluated for their muscle relaxant and anticonvulsant activities. Some of these compounds displayed selective activities, suggesting their potential therapeutic applications (Tatee et al., 1986).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety information and potential hazards, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

Mechanism of Action

Target of Action

The primary targets of 3-[(2-Furylmethyl)amino]propanamide are currently unknown . This compound is used for proteomics research , which involves the study of proteins, their structures, and functions

Mode of Action

As a compound used in proteomics research

Biochemical Pathways

As a compound used in proteomics research , it may influence various biochemical pathways depending on the proteins it interacts with. The downstream effects of these interactions are currently unknown.

Result of Action

As a compound used in proteomics research , it may have various effects depending on the proteins it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

3-[(2-Furylmethyl)amino]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes and biochemical pathways .

Properties

IUPAC Name

3-(furan-2-ylmethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJDEFJNISXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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